N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-13-20(24-23-15)25-11-9-18(10-12-25)22-21(26)14-17-7-4-6-16-5-2-3-8-19(16)17/h2-8,13,18H,9-12,14H2,1H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDSUUKZMSUTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Pyrazole Ring : Synthesized from hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Formation of the Piperidine Ring : Achieved through cyclization reactions involving amines and carbonyl compounds.
- Coupling with Naphthalene : The naphthalene moiety is introduced via acylation or coupling reactions with suitable reagents.
The molecular formula for this compound is , with a molecular weight of approximately 320.43 g/mol.
This compound exhibits its biological activity through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to inflammation, pain, and other physiological responses.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a related pyrazole derivative showed synergistic effects with Ciprofloxacin against Staphylococcus aureus, indicating potential for use in treating bacterial infections .
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Derivative 7b | 0.22 - 0.25 μg/mL | - |
| This compound | TBD | TBD |
Anti-inflammatory and Analgesic Properties
Research has indicated that pyrazole derivatives possess anti-inflammatory properties, which could be attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various pyrazole derivatives, it was found that certain compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Case Study 2: Anti-inflammatory Effects
A series of experiments were conducted to assess the anti-inflammatory potential of related compounds. Results indicated that these compounds significantly reduced inflammation in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole and piperidine moieties. For instance, derivatives similar to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Effects
The compound has also been investigated for its anticancer properties. Research indicates that similar pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains, indicating potential as an antibiotic. |
| Cancer Cell Line Testing | Induced apoptosis in specific cancer cells; further investigation required for clinical relevance. |
| Enzymatic Activity | Showed inhibition of enzymes linked to cancer progression; may lead to new treatment strategies. |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structure can be compared to several analogs, emphasizing substituent variations and their implications:
Table 1: Structural and Functional Comparison
Key Observations:
Core Scaffold Variations :
- The target compound’s piperidine-pyrazole-naphthyl architecture distinguishes it from simpler pyrazole-acetamides (e.g., compound 13 ) and naphthyl-acetamides with phenyl substituents (e.g., N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide ) .
- Compared to Goxalapladib, which uses a naphthyridine core, the target compound’s pyrazole-piperidine system may offer distinct electronic profiles for receptor binding .
Substituent Impact :
- The 5-methylpyrazole group on piperidine likely enhances metabolic stability compared to unmethylated analogs, as methyl groups often reduce oxidative degradation .
- The naphthyl group’s extended aromatic system could improve hydrophobic interactions in biological targets relative to smaller aryl groups (e.g., phenyl or biphenyl) .
Synthetic Complexity :
- While compound 13 is synthesized in 70% yield via acetylation , the target compound’s multi-step synthesis (implied by its structure) may require advanced coupling strategies, such as those seen in patent examples (e.g., HBTU-mediated amidation ).
Predicted Activities:
- Computational tools like PASS (used in ) could predict the target compound’s affinity for neurological or inflammatory targets, given its piperidine (CNS-penetrant) and naphthyl (anti-inflammatory) motifs .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the multi-step synthesis of this compound?
A modular approach involving cyclization, coupling, and functionalization steps is recommended. For example:
- Pyrazole-piperidine core formation : Cyclization using precursors like 5-methyl-1H-pyrazole-3-carboxylic acid and piperidin-4-amine under reflux with acetic acid (70–80°C) .
- Naphthalene-acetamide coupling : Employ Suzuki-Miyaura cross-coupling or nucleophilic substitution with 2-(naphthalen-1-yl)acetyl chloride in polar aprotic solvents (e.g., DMF) .
- Catalyst optimization : Use NaHSO4-SiO2 as a solid acid catalyst to enhance reaction efficiency and reduce side products .
Basic: How can researchers confirm structural integrity and purity post-synthesis?
Validate using:
- 1H/13C NMR : Assign peaks for pyrazole (δ 6.2–6.8 ppm), piperidine (δ 2.5–3.5 ppm), and naphthalene (δ 7.3–8.2 ppm) .
- LC-MS : Confirm molecular ion ([M+H]+) matching the theoretical mass (±0.5 Da) .
- Elemental analysis : Ensure ≤0.4% deviation for C, H, N, and S .
Advanced: What computational tools predict biological activity and resolve data contradictions?
- PASS algorithm : Predicts antimicrobial/anti-inflammatory potential by comparing substructures to known bioactive libraries .
- Molecular docking : Use AutoDock Vina to assess binding affinity to targets like COX-2 (PDB ID: 5KIR) or bacterial enzymes (e.g., FabH) .
- Contradiction resolution : Validate computational predictions with orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
- Substituent variation : Replace the naphthalene group with substituted phenyl or heteroaromatic rings (e.g., thiophene) to assess hydrophobic interactions .
- Piperidine modifications : Introduce methyl or cyclopropyl groups at the piperidine nitrogen to evaluate steric effects on target binding .
- Bioisosteric replacement : Swap the acetamide linker with sulfonamide or urea groups to modulate solubility and potency .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?
- Dose-response validation : Perform IC50/EC50 assays in triplicate to rule out false positives .
- Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation pathways .
- Off-target screening : Employ kinase or GPCR panels to detect unintended interactions .
Advanced: What reaction mechanisms govern the stability of the pyrazole-piperidine core under acidic/basic conditions?
- Acidic hydrolysis : The piperidine nitrogen undergoes protonation, leading to ring-opening at pH < 3. Monitor via HPLC .
- Base-mediated degradation : The pyrazole C-N bond cleaves in NaOH (≥1M), forming nitrile intermediates. Characterize by FT-IR (CN stretch at ~2240 cm⁻¹) .
Basic: How to assess compound stability during long-term storage?
- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks and analyze by HPLC for degradation products (e.g., naphthalene oxidation) .
- Lyophilization : Stabilize hygroscopic batches by freeze-drying in amber vials under argon .
Advanced: What strategies mitigate challenges in scaling up synthesis?
- Continuous flow chemistry : Optimize coupling steps in microreactors (residence time: 10–15 min) to improve yield reproducibility .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
Advanced: How to resolve stereochemical ambiguities in piperidine derivatives?
- Chiral chromatography : Use Chiralpak IA columns with hexane:isopropanol (90:10) to separate enantiomers .
- X-ray crystallography : Determine absolute configuration via single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) .
Advanced: What proteomic approaches identify biological targets?
- Thermal proteome profiling (TPP) : Incubate with HEK-293 lysates, quantify protein denaturation via mass spectrometry .
- SPR biosensing : Immobilize compound on CM5 chips and screen for binding to kinase or receptor libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
